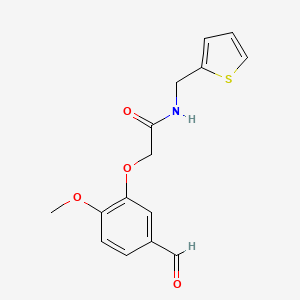
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide, also known as FMA, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. FMA is a derivative of acetaminophen, which is commonly used as a pain reliever and fever reducer. However, FMA has unique properties that make it an attractive candidate for scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer progression. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide also appears to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Efectos Bioquímicos Y Fisiológicos
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to have antioxidant properties and to modulate the immune system. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide. One area of interest is the development of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide's effects on other physiological systems, such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide and its potential applications in various research areas.
Métodos De Síntesis
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-nitrophenol with thiophen-2-ylmethanamine, followed by reduction and acetylation. The final product is a white crystalline powder with a melting point of approximately 160-162°C.
Aplicaciones Científicas De Investigación
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have potential applications in a variety of scientific research areas, including cancer research and neuroscience. In cancer research, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Propiedades
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-5-4-11(9-17)7-14(13)20-10-15(18)16-8-12-3-2-6-21-12/h2-7,9H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPJSCMQNOHYTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-formyl-2-methoxyphenoxy)-N-(thiophen-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

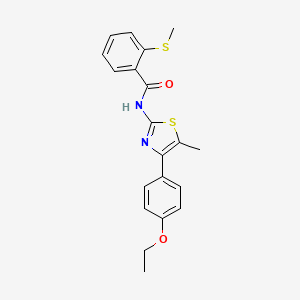
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)
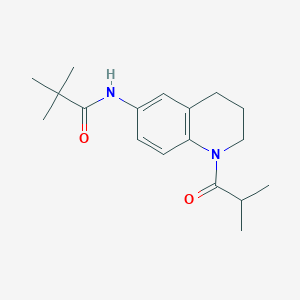
![1-((2-chloro-6-fluorobenzyl)thio)-4-(3-isopropoxypropyl)-7-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2958312.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)
![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)
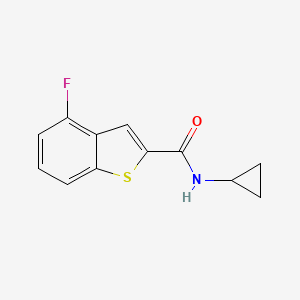
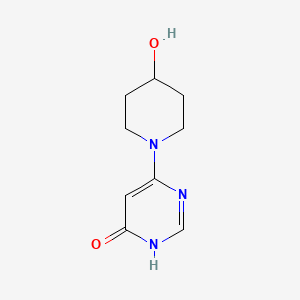
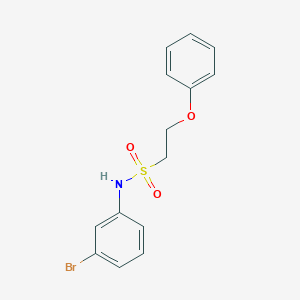
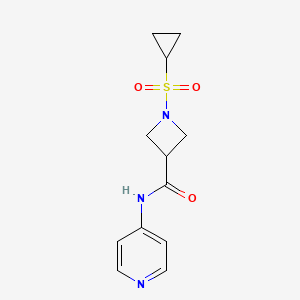
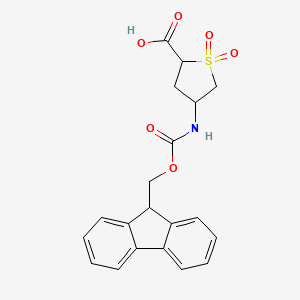
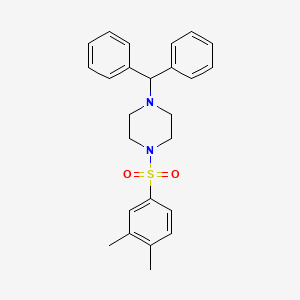
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2958330.png)